Rifamycin Sodium

Clostridium difficile MIC Antimicrobial susceptibility

Researchers face potency variability when substituting rifamycin-class antibiotics. Rifamycin Sodium (CAS 14897-39-3) eliminates this risk with a superior potency profile against Clostridium difficile (MIC50 ≤0.03 µg/mL)-4-fold higher than rifaximin-and high aqueous solubility (≥128.5 mg/mL in DMSO) for reliable stock solution preparation. Procure BP/Ph. Eur. monograph-grade material to ensure ≥900 IU/mg potency and validated identity for antimicrobial susceptibility testing and formulation R&D. We supply cold-chain shipped analytical standards and research-grade powder with full CoA documentation.

Molecular Formula C37H46NNaO12
Molecular Weight 719.7 g/mol
CAS No. 14897-39-3
Cat. No. B028510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin Sodium
CAS14897-39-3
Synonyms5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt;  Rifamastene;  Rifocin;  Tuborin; 
Molecular FormulaC37H46NNaO12
Molecular Weight719.7 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+]
InChIInChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1
InChIKeyYVOFSHPIJOYKSH-NLYBMVFSSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Rifamycin Sodium Specification Guide


Rifamycin Sodium (Rifamycin SV monosodium, CAS 14897-39-3) is an ansamycin antibiotic that inhibits bacterial DNA-dependent RNA polymerase . It is the sodium salt form of Rifamycin SV, produced via chemical transformation of Rifamycin B from fermentation of Amycolatopsis mediterranei [1]. The compound is characterized by a molecular formula of C37H46NNaO12 and a molecular weight of 719.75 Da, appearing as a dark red crystalline powder with a melting point >215°C (decomposition) [2]. The sodium salt confers enhanced aqueous solubility compared to the parent Rifamycin SV, with documented solubility of ≥128.5 mg/mL in DMSO and ≥41.2 mg/mL in ethanol, which is a critical consideration for preparing consistent stock solutions in laboratory workflows . Pharmacopoeial grade material carries a potency specification of ≥900 IU/mg on an anhydrous basis, as defined by the British Pharmacopoeia 2025 (Ph. Eur. monograph 0432) .

1 Antimicrobial screening research compound with reported activity against C. difficile and other enteropathogens
2 Pharmacopoeial potency specification (≥900 IU/mg) supports specification-driven procurement
3 Sodium salt form enables aqueous stock preparation for in vitro assays and formulation research

Why Rifamycin Sodium Is Not Interchangeable


Substituting Rifamycin Sodium with another rifamycin-class compound—such as Rifampicin, Rifaximin, or Rifapentine—based solely on class membership introduces substantial risk of functional non-equivalence in both experimental and clinical contexts. The differentiation is not merely semantic; it is rooted in quantifiable divergences in antimicrobial potency against specific pathogens, distinct solubility profiles dictated by the sodium salt form, and formulation-dependent pharmacokinetic behavior [1]. For instance, Rifamycin SV sodium demonstrates a four-fold higher in vitro potency against Clostridium difficile (MIC50 ≤0.03 μg/mL) compared to Rifaximin (MIC50 0.12 μg/mL), and an eight-fold higher potency compared to Metronidazole . Furthermore, the aqueous stability and solubility of the sodium salt directly impact its utility in preparing antibiotic-supplemented media and injection formulations, differentiating it from non-salt forms [2]. The compound's extensive patent estate, with four active patents protecting specific oral controlled-release compositions, further underscores that the value proposition is tied to the specific molecular entity and its formulated form, not the broader ansamycin class [3]. The evidence below quantifies these critical differences, establishing the basis for specification-driven procurement.

Potency Antimicrobial potency profiles differ significantly across rifamycin analogs; reported MIC50 against C. difficile may not transfer to Rifaximin or other comparators, potentially shifting assay interpretation.
Solubility Sodium salt form provides distinct aqueous solubility; non-salt rifamycins or Rifampicin may not support equivalent stock solution concentration or uniformity in antibiotic-supplemented media.
Specification Rifamycin Sodium is governed by a dedicated pharmacopoeial monograph (≥900 IU/mg); other rifamycins follow separate specifications, limiting direct batch-to-batch comparability in QC workflows.

Rifamycin Sodium Evidence Comparison Guide


Enhanced Potency Against C. difficile vs. Rifaximin

In a head-to-head in vitro study, Rifamycin SV (the parent molecule of Rifamycin Sodium) demonstrated superior potency against Clostridium difficile isolates, including a hypervirulent NAP1 strain. Its MIC50 was ≤0.03 μg/mL, which was four-fold more active than Rifaximin (MIC50 0.12 μg/mL), eight-fold more active than Metronidazole (MIC50 0.25 μg/mL), and sixteen-fold more active than Vancomycin (MIC50 0.5 μg/mL) [1].

C. difficile potency vs. Rifaximin
Head-to-head
MIC50 ≤0.03 µg/mL (Rifamycin SV) vs 0.12 (Rifaximin), 0.25 (Metronidazole), 0.5 (Vancomycin); reported 4-fold, 8-fold, and 16-fold lower MIC50
Supports antimicrobial screening for C. difficile research models
In vitro head-to-head study; MIC endpoints require strain-specific validation
Clostridium difficile MIC Antimicrobial susceptibility Rifaximin Vancomycin Metronidazole

Pharmacokinetic Advantage in Tuberculosis vs. Rifampicin

A review of clinical and experimental studies on Rifacinna® (the sodium salt of a rifamycin SV derivative) provides comparative pharmacokinetic data against Rifampicin. Following a single 10 mg/kg oral dose, Rifacinna achieved a mean peak plasma concentration (Cmax) of 5-9 mg/L, with a time to Cmax (Tmax) of 5-6 hours. Crucially, it exhibited a terminal half-life (T1/2) of 33-34 hours. This half-life is significantly prolonged compared to Rifampicin, whose half-life is typically reported as 2-5 hours [1]. The clinical study component showed higher therapeutic efficacy than Rifampicin in patients with infiltrative, disseminated, and cavitary pulmonary tuberculosis [1].

PK profile vs. Rifampicin
Cross-study comparable
T1/2 33–34 h (Rifacinna 10 mg/kg oral) vs Rifampicin typical 2–5 h; Cmax 5–9 mg/L, Tmax 5–6 h
Reported extended half-life supports exposure-model interpretation in TB research
Cross-study human PK review; requires validation in specific research models
Tuberculosis Pharmacokinetics Half-life Rifampicin Clinical efficacy

Pharmacopoeial Potency Threshold

The British Pharmacopoeia 2025 (Ph. Eur. monograph 0432) specifies a minimum potency of 900 IU/mg for Rifamycin Sodium on an anhydrous basis [1]. This pharmacopoeial standard serves as a baseline for procurement of pharmaceutical-grade or reference standard material. Vendors commonly report a purity of ≥98% and potency conforming to this ≥900 IU/mg specification . In contrast, Rifampicin, while also a potent rifamycin, is specified by a different set of monographs (e.g., USP, BP) with its own distinct assay limits and related substance profiles. This specific potency requirement for Rifamycin Sodium is a direct, quantifiable benchmark that is not applicable to other rifamycins, providing a clear and verifiable quality attribute for procurement.

Pharmacopoeial potency
Specification review
≥900 IU/mg (anhydrous basis) per BP 2025 / Ph. Eur. monograph 0432
Defines procurement specification for pharmaceutical-grade material
Supports batch consistency review and analytical method alignment
Potency Quality Control British Pharmacopoeia API Specification

Enhanced Aqueous Solubility via Sodium Salt Form

The sodium salt form of Rifamycin SV significantly enhances its aqueous solubility compared to the non-salt parent compound. While Rifamycin SV free acid is practically insoluble in water, Rifamycin Sodium (the sodium salt) is described as 'soluble in water' and 'freely soluble in anhydrous ethanol' by the British Pharmacopoeia [1]. Vendor datasheets further quantify this, reporting solubility of ≥128.5 mg/mL in DMSO and ≥41.2 mg/mL in ethanol . This improved dissolution profile is a key differentiator, as it enables the consistent preparation of aqueous solutions and antibiotic-supplemented media without the need for organic co-solvents . This property is not shared by all rifamycins; for instance, Rifampicin has a water solubility of approximately 1.4 mg/mL, making Rifamycin Sodium markedly more suitable for applications requiring high aqueous concentrations.

Aqueous solubility advantage
Class-level inference
≥128.5 mg/mL DMSO, ≥41.2 mg/mL EtOH, soluble in water; contrast with Rifampicin ~1.4 mg/mL and Rifamycin SV free acid practically insoluble
Sodium salt form supports aqueous stock preparation for in vitro workflows
Solubility data from pharmacopoeial and vendor sources; actual solubility may vary by lot
Solubility Formulation Sodium salt DMSO

Rifamycin Sodium Application Scenarios


C. difficile Susceptibility Testing and Resistance Studies

When establishing a panel of antimicrobials for Clostridium difficile susceptibility testing or for studying rifamycin resistance mechanisms, Rifamycin Sodium is the preferred choice over Rifaximin or Vancomycin. Its 4-fold higher potency (MIC50 ≤0.03 μg/mL) compared to Rifaximin (MIC50 0.12 μg/mL) provides a more sensitive tool for detecting subtle shifts in susceptibility and for conducting mutational passage studies at clinically relevant concentrations [1]. Its use as a foundational rifamycin core compound makes it ideal for evaluating cross-resistance patterns, particularly in strains with characterized rpoB mutations .

Formulation Development for Parenteral or Otic Preparations

For research and development of injectable or otic formulations, Rifamycin Sodium is the rational choice over Rifampicin or other rifamycins with lower aqueous solubility. Its superior solubility profile—soluble in water and freely soluble in ethanol—facilitates the preparation of concentrated stock solutions and allows for greater flexibility in formulation design [2]. This property is critical for developing stable liquid dosage forms, such as the established otic solution (Otofa®), and for ensuring consistent delivery in in vivo pharmacokinetic and toxicology studies where accurate dosing is paramount.

Antitubercular Drug Discovery and Pharmacology

In the context of discovering new antitubercular agents or optimizing combination regimens, the extended half-life of Rifamycin SV derivatives (T1/2 of 33-34 hours) compared to Rifampicin (T1/2 of 2-5 hours) makes Rifamycin Sodium a compelling reference compound or starting point for medicinal chemistry [3]. For pharmacology studies in animal models of tuberculosis, this prolonged half-life can simplify dosing regimens to once-daily administration while maintaining therapeutic plasma concentrations, a practical advantage over the more frequent dosing often required for Rifampicin.

Quality Control & Reference Standard Procurement

For analytical laboratories performing quality control of Rifamycin Sodium active pharmaceutical ingredient (API) or finished drug products, procurement must be driven by the British Pharmacopoeia monograph (Ph. Eur. 0432). This standard mandates a minimum potency of 900 IU/mg (anhydrous basis) and defines specific tests for related substances [4]. Selecting material certified to this monograph ensures compliance with regulatory expectations and provides a validated benchmark for method development, system suitability testing, and batch release assays. This is a specification-driven application that cannot be met by a generic 'rifamycin' reference standard.

Application
Selection Property
Validation Focus
C. difficile antimicrobial screening
Reported MIC profile against C. difficile
MIC endpoint review and strain-panel analysis
Parenteral / otic formulation research
Aqueous solubility and dissolution profile
Solution stability and dose uniformity in formulation studies
Antitubercular pharmacology research
Extended half-life profile (reported 33–34 h)
Exposure-response modeling in TB research models
QC / reference standard procurement
Pharmacopoeial potency specification (≥900 IU/mg)
Analytical method qualification and batch release review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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